molecular formula C4H10BaO8S2 B3276946 Ethyl barium sulfate CAS No. 6509-22-4

Ethyl barium sulfate

Cat. No.: B3276946
CAS No.: 6509-22-4
M. Wt: 387.6 g/mol
InChI Key: CDEAGQRGUJFFPG-UHFFFAOYSA-L
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Description

Ethyl barium sulfate is an inorganic compound that combines the properties of ethyl groups and barium sulfate. Barium sulfate is known for its high density and radiopacity, making it useful in various industrial and medical applications. This compound, while less commonly discussed, can be synthesized for specific applications where the properties of both ethyl groups and barium sulfate are beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl barium sulfate can be synthesized through a reaction between barium chloride and ethyl sulfate. The reaction typically occurs in an aqueous medium, where barium chloride reacts with ethyl sulfate to form this compound and hydrochloric acid as a byproduct: [ \text{BaCl}_2 + \text{(C}_2\text{H}_5\text{O)}_2\text{SO}_4 \rightarrow \text{BaSO}_4\text{(C}_2\text{H}_5\text{O)}_2 + 2\text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve the use of microreactors or spinning disc reactors to ensure controlled mixing and particle size distribution. These methods allow for precise control over the reaction conditions, leading to a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Ethyl barium sulfate can undergo various chemical reactions, including:

    Oxidation: Ethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert barium sulfate to barium sulfide.

    Substitution: Ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst.

Major Products

    Oxidation: this compound can form barium sulfate and ethyl aldehyde or ethyl carboxylic acid.

    Reduction: Barium sulfide and ethyl alcohol.

    Substitution: Various substituted ethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl barium sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl barium sulfate primarily involves its high density and radiopacity. In medical imaging, it increases the absorption of X-rays, allowing for clear visualization of internal structures. The ethyl groups may also interact with biological molecules, enhancing its utility in specific applications .

Comparison with Similar Compounds

Similar Compounds

    Barium sulfate: Known for its use as a contrast agent in medical imaging.

    Ethyl sulfate: Used in organic synthesis and as a reagent in various chemical reactions.

    Barium chloride: Utilized in the production of other barium compounds and in water treatment.

Uniqueness

Ethyl barium sulfate combines the properties of both ethyl groups and barium sulfate, making it unique in its applications. Its radiopacity and ability to undergo various chemical reactions make it versatile for use in multiple fields .

Properties

IUPAC Name

barium(2+);ethyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6O4S.Ba/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEAGQRGUJFFPG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BaO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6509-22-4
Record name Barium diethyl bis(sulphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium diethyl bis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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